(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
is a derivative of the triazolopyrimidine class . Triazolopyrimidines have been studied for their potential as inhibitors of GCN2, a protein kinase involved in the stress response . They may be useful as chemotherapeutic drugs for the treatment of cancer .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonistic Activities
A study by Watanabe et al. (1992) synthesized a series of compounds, including those with structures related to the specified compound, to evaluate their antagonist activities against 5-HT2 (serotonin) and alpha 1 receptors. One of the compounds showed significant 5-HT2 antagonist activity without alpha 1 antagonist activity, indicating potential for psychiatric and neurological therapeutic applications (Watanabe et al., 1992).
Antimicrobial Activities
Nagaraj et al. (2018) investigated novel triazole analogues of piperazine, which demonstrated significant antibacterial activity against various human pathogenic bacteria. This suggests a potential for the development of new antimicrobial agents (Nagaraj et al., 2018).
Fluorescent Logic Gates for Biological Probing
Gauci and Magri (2022) designed compounds incorporating a piperazine receptor and a fluorophore for use as fluorescent logic gates. These compounds, including those related to the specified molecule, can be reconfigured to probe cellular membranes and protein interfaces, showing applications in bioimaging and diagnostics (Gauci & Magri, 2022).
Microwave-Assisted Synthesis for Compound Development
Moreno-Fuquen et al. (2019) detailed a microwave-assisted synthesis method for producing related compounds efficiently, highlighting a technique that can be applied to the rapid development of pharmaceuticals and research chemicals (Moreno-Fuquen et al., 2019).
Potential for Anticonvulsant Agents
Malik and Khan (2014) synthesized a series of compounds for evaluation as anticonvulsant agents, demonstrating the diverse pharmacological potential of these molecules. This research indicates the possibility of developing new treatments for epilepsy and seizure disorders (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound
Mode of Action
It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels . This suggests that this compound might interact with its targets in a similar manner, leading to changes in protein levels that could affect cellular functions.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cell lines . This suggests that this compound might affect similar pathways, leading to downstream effects on cell proliferation and differentiation.
Result of Action
Similar compounds have been found to inhibit cell proliferation and affect the cell cycle . This suggests that this compound might have similar effects, potentially leading to a decrease in cell proliferation and alterations in the cell cycle.
Eigenschaften
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-5-7-17(8-6-16)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)14-1-3-15(4-2-14)22(24,25)26/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGVLYMSINQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.